molecular formula C12H16N2 B14633850 Piperidine, 1-(iminophenylmethyl)- CAS No. 55661-47-7

Piperidine, 1-(iminophenylmethyl)-

Cat. No.: B14633850
CAS No.: 55661-47-7
M. Wt: 188.27 g/mol
InChI Key: SXLQOPCLRPCURO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-1-(piperidin-1-yl)methanimine is an organic compound with the molecular formula C₁₂H₁₆N₂. It is a derivative of methanimine, where the hydrogen atom is replaced by a phenyl group and a piperidinyl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-1-(piperidin-1-yl)methanimine can be synthesized through the condensation reaction between aniline and piperidine. The reaction typically involves the use of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to facilitate the formation of the imine bond .

Industrial Production Methods

In industrial settings, the synthesis of 1-phenyl-1-(piperidin-1-yl)methanimine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-1-(piperidin-1-yl)methanimine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Phenyl-1-(piperidin-1-yl)methanimine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-phenyl-1-(piperidin-1-yl)methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-1-(pyrrolidin-1-yl)methanimine
  • 1-Phenyl-1-(morpholin-1-yl)methanimine
  • 1-Phenyl-1-(piperazin-1-yl)methanimine

Uniqueness

1-Phenyl-1-(piperidin-1-yl)methanimine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the piperidinyl group enhances its stability and reactivity compared to other similar compounds .

Properties

CAS No.

55661-47-7

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

phenyl(piperidin-1-yl)methanimine

InChI

InChI=1S/C12H16N2/c13-12(11-7-3-1-4-8-11)14-9-5-2-6-10-14/h1,3-4,7-8,13H,2,5-6,9-10H2

InChI Key

SXLQOPCLRPCURO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=N)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.